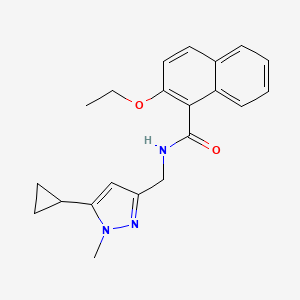

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide is a complex organic compound that features a unique combination of a pyrazole ring, a naphthamide group, and an ethoxy substituent

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-3-26-19-11-10-14-6-4-5-7-17(14)20(19)21(25)22-13-16-12-18(15-8-9-15)24(2)23-16/h4-7,10-12,15H,3,8-9,13H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZICDJRSPSGVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN(C(=C3)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and methyl groups. The naphthamide group is then attached through a series of condensation reactions. The final step involves the ethoxylation of the naphthamide group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

- N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)glycine

- (5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Uniqueness

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide is with a molecular weight of approximately 299.374 g/mol. The compound features a naphthalene core substituted with an ethoxy group and a pyrazole moiety, which may contribute to its biological activity.

Research indicates that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The pyrazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain.

Anti-inflammatory Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives have shown selective inhibition of COX-2, leading to reduced inflammation in preclinical models . This mechanism suggests that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide may also possess similar anti-inflammatory effects.

Anticancer Potential

The structural components of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit protein kinases involved in tumor growth. For example, inhibitors targeting c-Met have shown promise in reducing tumor growth in xenograft models . The unique combination of the naphthalene and pyrazole moieties may enhance the compound's ability to target multiple pathways involved in cancer progression.

Case Studies

Q & A

Q. What are the critical steps and optimal conditions for synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-1-naphthamide?

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the pyrazole core via cyclization of precursors under controlled temperatures (e.g., 80°C in acetic acid with NaHSO4-SiO2 catalyst) .

- Functionalization : Introduction of the naphthamide group via amide coupling, requiring anhydrous conditions and catalysts like copper diacetate (Cu(OAc)₂) for click chemistry or 1,3-dipolar cycloaddition .

- Purification : Recrystallization using ethanol or ethyl acetate to isolate the final compound .

Key conditions include solvent selection (e.g., t-BuOH-H₂O mixtures), pH control, and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

- 1H/13C NMR : To verify substituent positions and hydrogen bonding patterns (e.g., δ 5.38 ppm for –NCH₂CO– groups) .

- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1671 cm⁻¹ and –NH stretches at ~3262 cm⁻¹) .

- HRMS : Validation of molecular formula (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359) .

- Elemental Analysis : Confirmation of purity (>95%) and absence of unreacted intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol improves recrystallization purity .

- Catalyst Tuning : Copper(I) catalysts (e.g., Cu(OAc)₂) accelerate cycloaddition yields by 15–20% compared to uncatalyzed reactions .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates like cyclopropane-containing moieties .

Q. What computational approaches are used to predict the compound’s biological targets and interaction mechanisms?

- PASS Program : Predicts biological activity profiles (e.g., antimicrobial or anti-inflammatory potential) based on structural analogs .

- Molecular Docking : Identifies binding affinities to enzymes (e.g., COX-2 or kinase targets) using software like AutoDock Vina. Pyrazole and naphthamide groups often engage in π-π stacking and hydrogen bonding with active sites .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

- Dose-Response Curves : Validate IC50 consistency across replicates (e.g., ±5% error margins) to rule out assay variability .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound solubility >1 mM in cellular assays .

- Control Experiments : Compare against structurally similar analogs (e.g., 3,5-dimethylpyrazole derivatives) to isolate structure-activity relationships .

Q. What strategies are effective in resolving crystallographic data challenges for this compound?

- SHELX Refinement : Utilize SHELXL for high-resolution small-molecule crystallography, particularly for resolving twinned crystals or disordered ethoxy groups .

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to identify robust intermolecular interactions (e.g., R₂²(8) motifs) that stabilize crystal packing .

- Synchrotron Data Collection : Use high-flux X-rays to enhance weak diffraction patterns from low-symmetry crystals .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | t-BuOH:H₂O (3:1) | +25% | |

| Catalyst | Cu(OAc)₂ (10 mol%) | +20% | |

| Temperature | 80°C (stepwise) | +15% | |

| Purification | Ethanol recrystallization | >95% purity |

Q. Table 2. Computational Tools for Biological Prediction

| Tool | Application | Output Metric | Reference |

|---|---|---|---|

| PASS | Activity spectrum | Pa (Probability) | |

| AutoDock Vina | Binding affinity | ΔG (kcal/mol) | |

| GROMACS | Complex stability | RMSD (Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.